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Compound of Interest

Compound Name: Formamidoxime

Cat. No.: B1203019

Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of
formamidoxime in solution. Both *H and *3C NMR provide critical information about the
chemical environment of the hydrogen and carbon atoms, respectively. As experimental NMR
data for formamidoxime is not widely published, the following tables are based on predicted
values derived from spectral databases and an understanding of chemical shift principles for its
constituent functional groups.

Data Presentation: Predicted NMR Data

Table 1: Predicted *H NMR Spectral Data for Formamidoxime Solvent: DMSO-ds
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Chemical Shift (5,

Multiplicity Assignment Notes
ppm)
) Proton attached to the
~7.0-75 Singlet (s) CH
C=N double bond.
Amine protons;
~5.0-6.0 Broad (br s) NH:z chemical shift can be
variable.
Oxime hydroxyl
~9.0-10.0 Broad (br s) OH proton; chemical shift

can be variable.

Table 2: Predicted 3C NMR Spectral Data for Formamidoxime Solvent: DMSO-de

Chemical Shift (6, ppm)

Assignment

Notes

~ 145 - 155

C=N

Carbon of the imine functional

group.

Experimental Protocol: NMR Analysis

e Sample Preparation:

o Accurately weigh 10-25 mg of solid formamidoxime.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, D20) in a clean, dry vial. Formamidoxime's polarity suggests DMSO-ds is a

good choice.

o Ensure the sample is fully dissolved. If solid particles remain, filter the solution through a

pipette with a small, tightly packed plug of glass wool directly into a clean 5 mm NMR

tube.

o The final sample height in the tube should be approximately 4-5 cm to ensure it is within

the detection region of the spectrometer's probe.
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o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

o Acquire a standard *H NMR spectrum. A sufficient number of scans (typically 8 to 16)
should be averaged to achieve a good signal-to-noise ratio.

o For 3C NMR, a greater number of scans will be required due to the low natural abundance
of the 13C isotope.

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

[e]

Phase the resulting spectrum to ensure all peaks are in the positive phase.

o

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-de
at 2.50 ppm for *H and 39.52 ppm for 13C).

o

Integrate the peaks in the *H spectrum to determine the relative ratios of protons.

Visualization: NMR Analysis Workflow
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Sample Preparation
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Physiological Effects
//' (NO) (e.g., Vasodilation)
Oxidation Cytochrome P450

(Pro-drug) (CYP450) / NADPH -
(e.g., Formamide)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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